molecular formula C12H13FN4 B2912726 6-Ethyl-5-fluoro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine CAS No. 1989046-00-5

6-Ethyl-5-fluoro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine

Cat. No.: B2912726
CAS No.: 1989046-00-5
M. Wt: 232.262
InChI Key: XHEDXNPIUYHSJA-UHFFFAOYSA-N
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Description

6-Ethyl-5-fluoro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered interest due to its potential applications in various scientific fields. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-5-fluoro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine typically involves the following steps:

    Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the ethyl and fluoro groups: These groups can be introduced via substitution reactions using suitable reagents.

    Attachment of the pyridin-3-ylmethyl group: This step often involves nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-5-fluoro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Scientific Research Applications

6-Ethyl-5-fluoro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Ethyl-5-fluoro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting enzyme activity, blocking receptor binding, or modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A pyrimidine analog used in cancer treatment.

    Cytosine: A pyrimidine base found in DNA and RNA.

    Thymine: Another pyrimidine base found in DNA.

Uniqueness

6-Ethyl-5-fluoro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other pyrimidine derivatives.

Properties

IUPAC Name

6-ethyl-5-fluoro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4/c1-2-10-11(13)12(17-8-16-10)15-7-9-4-3-5-14-6-9/h3-6,8H,2,7H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEDXNPIUYHSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)NCC2=CN=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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